molecular formula C9H12ClNO B1376712 3-Amino-1-(3-chlorophenyl)propan-1-ol CAS No. 1221187-20-7

3-Amino-1-(3-chlorophenyl)propan-1-ol

Cat. No.: B1376712
CAS No.: 1221187-20-7
M. Wt: 185.65 g/mol
InChI Key: DVMCKCPUBSCVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-chlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol typically begins with 3-chlorobenzaldehyde and nitromethane.

    Step 1: The initial step involves the condensation of 3-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form 3-chloro-β-nitrostyrene.

    Step 2: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-chloro-β-aminoethylbenzene.

    Step 3: Finally, the aminoethylbenzene is subjected to a hydrolysis reaction to produce this compound.

Industrial Production Methods:

  • Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

  • The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes.

Scientific Research Applications

Chemistry:

  • In chemistry, 3-Amino-1-(3-chlorophenyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

  • It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

  • In industry, it is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Mechanism:

  • The mechanism by which 3-Amino-1-(3-chlorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological activity.

Molecular Targets and Pathways:

  • The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-1-(4-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the para position.

    3-Amino-1-(2-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the ortho position.

    3-Amino-1-phenylpropan-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness:

  • The presence of the chlorine atom in the meta position of 3-Amino-1-(3-chlorophenyl)propan-1-ol imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities.

Properties

IUPAC Name

3-amino-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCKCPUBSCVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of LAH (16 g, 90 mmol) in dry THF (200 mL) was added a solution of 3-(3-chlorophenyl)-3-oxopropanenitrile (10.4 g, 270 mmol) in dry THF (200 mL) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 60° C. for 3 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added dropwise and extracted with ethyl acetate (200 mL). The solution was dried over anhydrous sodium sulfate and concentrated to dryness. The crude 3-amino-1-(3-chloro-phenyl)-propan-1-ol obtained was used in the next step without further purification. (Yield 14.5 g). LC-MS: [M+H]+ 186.
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.